REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5](=[O:13])[NH:6][CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1)([O-])=O.CO.[OH-].[NH4+].O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]>O>[NH2:1][C:4]1[C:5](=[O:13])[NH:6][CH:7]=[C:8]([N+:10]([O-:12])=[O:11])[CH:9]=1 |f:2.3,4.5.6.7.8.9.10.11.12.13.14.15|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C(NC=C(C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.[S-2].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
At 60-65° C., there was added slowly a solution of 10.8 g
|
Type
|
CUSTOM
|
Details
|
After 1 hour at 60-65° C. the solvent was evaporated
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with hot benzene and acetic acid
|
Type
|
CUSTOM
|
Details
|
The benzene was decanted
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
to give a precipitate
|
Type
|
CUSTOM
|
Details
|
Recrystallization from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(NC=C(C1)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |